Chloromethyl propionate

Description

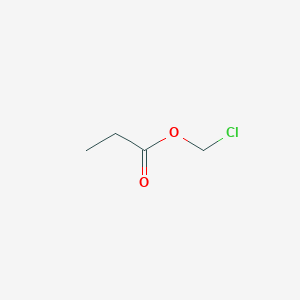

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloromethyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-4(6)7-3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBBPNVBJSIADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968846 | |

| Record name | Chloromethyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5402-53-9 | |

| Record name | NSC5134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloromethyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Chloromethyl Propionate

Classical and Contemporary Synthetic Pathways to Chloromethyl Propionate (B1217596)

Traditional and modern chemical syntheses provide several reliable routes to obtain chloromethyl propionate and its derivatives. These pathways primarily involve direct esterification or the introduction of a chloromethyl group onto a precursor molecule.

Direct Esterification and Related Processes for Chloromethyl Propanoate

The industrial production of this compound often involves the direct esterification of propionic acid with chloromethanol (B13452849). This reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid. The mixture is heated to drive the esterification process, and the resulting this compound is then purified, commonly through distillation, to achieve a high degree of purity .

Another related method involves the use of thionyl chloride in the esterification process. For instance, the synthesis of a similar compound, methyl 2-(4-chloromethylphenyl)propionate, is achieved by reacting 2-(4-chloromethylphenyl)propanoic acid with methanol (B129727) in the presence of thionyl chloride. This reaction proceeds at temperatures between 45-65°C for 12-24 hours. After the reaction, the mixture is poured into water, and the organic phase is separated and purified by vacuum rectification to yield the final product with high purity google.com.

The following table summarizes reaction conditions for the synthesis of a related propionate ester, highlighting the high yields achievable through these methods.

Table 1: Synthesis of Methyl 2-(4-chloromethylphenyl)propionate via Esterification

| Molar Ratio of Reactants (Acid:Methanol:Thionyl Chloride) | Temperature (°C) | Reaction Time (hours) | Purity (%) | Molar Yield (%) | Reference |

|---|---|---|---|---|---|

| 1:10:0.1 | 45 | 24 | 99.2 | 90 | google.com |

| 1:30:0.6 | 55 | 18 | 99.4 | 93 | google.com |

Chloromethylation Reactions in the Synthesis of Propionate Derivatives

Chloromethylation is a key reaction for introducing a chloromethyl group (-CH2Cl) onto an aromatic ring. This process is crucial for synthesizing precursors to certain propionate esters. A common method involves reacting an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst.

For example, the synthesis of 2-(4-chloromethylphenyl)propanoic acid, a precursor for a propionate ester, starts with the chloromethylation of 2-phenylpropionic acid. This is achieved by mixing 2-phenylpropionic acid with formaldehyde and then adding concentrated sulfuric acid at a controlled temperature. Hydrogen chloride is then introduced, and the mixture is heated to complete the reaction google.com.

Various chloromethylating agents can be employed, including chloromethyl methyl ether (CMME), bis-chloromethyl ether (BCME), and combinations of formaldehyde and hydrogen chloride researchgate.net. The choice of reagent and reaction conditions can be tailored to the specific substrate and desired product.

Innovations in this compound Synthetic Strategies

Development of High-Efficiency Synthesis Protocols for this compound

The development of high-efficiency synthesis protocols is crucial for the industrial-scale production of this compound. One approach to achieving high yields involves the careful optimization of reaction parameters such as temperature, reactant ratios, and catalyst concentration. As shown in the table above from a patent for a related compound, molar yields exceeding 90% can be achieved, with the highest yield of 95% obtained at 65°C with a specific molar ratio of reactants google.com.

Another innovative approach involves the use of phase-transfer catalysis (PTC). This technique can facilitate reactions between reactants in different phases (e.g., a water-soluble reactant and an organic-soluble reactant), often leading to milder reaction conditions, increased reaction rates, and higher yields google.comphasetransfercatalysis.com. For example, the synthesis of p-chloromethyl styrene (B11656) utilizes a phase-transfer catalyst to achieve a mild and low-energy reaction google.com. While not directly applied to this compound in the cited literature, this methodology represents a promising strategy for its high-efficiency synthesis.

Catalytic Systems in this compound Production

The choice of catalyst is critical in the synthesis of this compound as it can significantly influence the reaction rate and yield. Strong mineral acids like sulfuric acid are traditionally used as catalysts in the direct esterification of propionic acid . Thionyl chloride also serves as an effective reagent and catalyst in the esterification process, leading to high-purity products google.com.

More advanced catalytic systems are being explored to improve the synthesis. Brønsted acidic ionic liquids have been investigated as catalysts for the synthesis of methyl propionate researchgate.net. These ionic liquids can act as "green" catalysts and solvents, potentially reducing the environmental impact of the synthesis. Supported ionic liquid phase (SILP) catalysts, where the ionic liquid is immobilized on a solid support, offer the advantages of easy separation and recycling acs.org.

Heteropolyacids have also been shown to be efficient catalysts for the preparation of related compounds like chloromethyl methyl ether, suggesting their potential application in the synthesis of this compound researchgate.net. Furthermore, phase-transfer catalysts, such as quaternary ammonium (B1175870) salts and crown ethers, have been used in related chloromethylation and esterification reactions to enhance reaction efficiency google.comphasetransfercatalysis.com.

Sustainable Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes, often referred to as "green chemistry." This is also true for the synthesis of this compound and its derivatives.

One sustainable approach involves the use of biomass-derived starting materials. For instance, 5-(chloromethyl)furfural (CMF), a platform chemical derived from carbohydrates, can be used to synthesize novel diesters. In one study, the chloromethyl group of a CMF derivative was reacted with triethylammonium (B8662869) propionate to produce the corresponding propionate ester in nearly 80% yield rsc.orgresearchgate.net. This method provides a route to propionate-containing compounds from renewable resources.

The use of greener solvents and catalysts is another key aspect of sustainable synthesis. Ionic liquids are considered "green" alternatives to traditional volatile organic solvents and can also function as recyclable catalysts researchgate.net. The development of a greener route for the synthesis of fluticasone (B1203827) propionate, which contains a chloromethyl group, highlights the efforts to reduce the use of environmentally harmful reagents. This particular synthesis aimed to find an alternative to bromofluoromethane, an ozone-depleting substance americanpharmaceuticalreview.com. The principles of green chemistry, such as high atom economy, use of renewable feedstocks, and avoidance of hazardous substances, are increasingly being applied to the synthesis of commercially important chemicals like this compound epa.govrsc.org.

Implementation of Green Chemistry Principles for Chloromethyl Propanoate

The synthesis of esters, including chloromethyl propanoate (also known as this compound), is increasingly being guided by the principles of green chemistry to reduce environmental impact and improve process safety. A key approach is the use of biocatalysts, such as enzymes, which operate under mild conditions and exhibit high selectivity, thereby minimizing side products and energy consumption.

Lipases are particularly effective enzymes for catalyzing esterification reactions. begellhouse.com Research into the synthesis of various flavor esters has demonstrated the advantages of using immobilized lipases over traditional chemical synthesis pathways. begellhouse.com Biocatalysis offers significant benefits, including improved product purity and a reduction in the formation of by-products. begellhouse.com For instance, lipase (B570770) B from Candida antarctica (CaL-B) has been successfully used in the direct esterification of acids and alcohols to produce flavor esters. rsc.org

In the context of chloromethyl propanoate synthesis, a green approach would involve the enzymatic esterification of propionic acid with chloromethanol. This method avoids the harsh acid catalysts and high temperatures typical of conventional synthesis. The use of an immobilized enzyme, such as lipase, allows for easy separation of the catalyst from the reaction mixture, enabling its reuse and contributing to a more sustainable and economically feasible process. begellhouse.comrsc.org Studies on the synthesis of similar esters, like cinnamyl propionate, have shown that optimizing reaction parameters such as temperature, reactant molar ratio, and reaction time can lead to significantly high conversion rates. rsc.org The application of these enzymatic, biocatalytic methods represents a significant advancement in aligning the production of industrial chemicals like chloromethyl propanoate with green chemistry principles. begellhouse.comrsc.org

Solvent-Free Reaction Conditions and Resource Efficiency in CMP Synthesis

A significant aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to pollution. rsc.org Developing solvent-free reaction conditions for the synthesis of this compound (CMP) is a key goal for enhancing its resource efficiency and environmental profile.

Solvent-free synthesis, particularly in esterification, simplifies experimental procedures, reduces handling costs, and lowers the environmental burden. rsc.orgnih.gov Research has shown that enzymatic esterifications can be highly effective in solvent-free systems. For example, the synthesis of geranyl propionate has been successfully achieved through the lipase-catalyzed esterification of geraniol (B1671447) and propionic acid in a solvent-free medium. begellhouse.com Similarly, high conversion rates for other flavor esters have been obtained under solvent-free conditions using immobilized lipases. rsc.org

Applying this methodology to CMP synthesis would involve reacting propionic acid directly with chloromethanol in the presence of a suitable biocatalyst, such as an immobilized lipase. begellhouse.com This approach not only eliminates the need for a solvent but also enhances resource efficiency by maximizing the conversion of reactants into the desired product. The optimization of reaction parameters is crucial for maximizing yield in solvent-free systems. rsc.org As demonstrated in the synthesis of other esters, factors like temperature, the molar ratio of the acid to the alcohol, and the application of a vacuum to remove by-products (like water) can be fine-tuned to drive the reaction to completion. rsc.org

The following table outlines key parameters that would be optimized in a solvent-free enzymatic synthesis of this compound, based on findings from similar ester synthesis. rsc.org

Table 1: Optimized Parameters for Solvent-Free Enzymatic Ester Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Immobilized Lipase (e.g., CaL-B) | High activity in solvent-free media, allows for easy recovery and reuse. begellhouse.comrsc.org |

| Reactant Ratio | Excess of one reactant | Can be used to shift the equilibrium towards product formation. rsc.org |

| Temperature | 40-70 °C | Balances reaction rate with enzyme stability; avoids high energy consumption. rsc.org |

| Pressure | Vacuum Application | Removes water by-product, driving the reaction equilibrium toward the ester product. rsc.org |

By adopting solvent-free, enzyme-catalyzed methods, the synthesis of this compound can become a more efficient and environmentally benign process, aligning with modern standards of sustainable chemical manufacturing. begellhouse.comrsc.org

Mechanistic Investigations into the Reactivity of Chloromethyl Propionate

Nucleophilic Substitution Reactivity of the Chloromethyl Moiety in Chloromethyl Propionate (B1217596)

The chloromethyl group in chloromethyl propionate is susceptible to nucleophilic attack, a common reaction pathway for alkyl halides.

Elucidation of SN2 Reaction Mechanisms and Stereochemical Outcomes

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. pressbooks.pub This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (in this case, the chloride ion) departs. pressbooks.publibretexts.org

A key feature of the SN2 reaction is the inversion of stereochemistry at the carbon center, a phenomenon known as Walden inversion. masterorganicchemistry.com If the reaction were to occur at a chiral center, the product would have the opposite stereochemical configuration to the starting material. libretexts.orgmasterorganicchemistry.com The SN2 mechanism proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. masterorganicchemistry.compressbooks.pub

Physicochemical Factors Modulating Nucleophilic Attack on Chloromethyl Propanoate

Several factors influence the rate and efficiency of the SN2 reaction on this compound.

Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric hindrance around the electrophilic carbon. libretexts.orglibretexts.org Less sterically hindered substrates, such as primary alkyl halides like the chloromethyl group in CMP, react faster. masterorganicchemistry.com

Nature of the Nucleophile: The strength of the nucleophile plays a crucial role. libretexts.org Stronger nucleophiles, which are typically negatively charged and less electronegative, will react more rapidly. libretexts.orglibretexts.org

Leaving Group Ability: The chloride ion is a reasonably good leaving group, facilitating the SN2 reaction. Good leaving groups are generally weak bases. libretexts.org

Solvent Effects: Polar aprotic solvents are known to favor SN2 reactions because they can solvate the cation but not the anion (the nucleophile), thereby increasing the nucleophile's reactivity. libretexts.orggoogle.com

Hydrolytic Degradation Mechanisms of this compound

This compound can undergo hydrolysis, a reaction with water that cleaves the ester bond. This process can be catalyzed by either acid or base.

Quantitative Kinetic Analyses of Chloromethyl Propanoate Hydrolysis in Aqueous Systems

The hydrolysis of esters like this compound can proceed through different mechanisms depending on the pH of the aqueous system. epa.gov

Acid-Catalyzed Hydrolysis (AAC2): Under acidic conditions, the reaction typically follows an AAC2 mechanism (acid-catalyzed, acyl-oxygen fission, bimolecular). epa.gov The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. epa.gov

Base-Catalyzed Hydrolysis (BAC2): In basic or alkaline conditions, the hydrolysis generally proceeds via a BAC2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular). epa.gov This involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This is the most common mechanism for ester hydrolysis in basic solutions. epa.gov

Neutral Hydrolysis: In neutral water, hydrolysis can still occur, although generally at a slower rate than acid or base-catalyzed hydrolysis. epa.gov

Kinetic studies on similar esters have been performed to determine hydrolysis rates. For instance, the hydrolysis rate constant for this compound has been documented.

| Compound | Hydrolysis Rate (k, s⁻¹) | Activation Energy (ΔH‡, kJ/mol) |

|---|---|---|

| This compound | 1.2 × 10⁻⁴ | 58 |

| Chloromethyl dichloroacetate | 3.8 × 10⁻⁴ | 45 |

| 2-Chloromethyl propionate | 2.1 × 10⁻⁴ | 52 |

Environmental and Catalytic Influences on Chloromethyl Propanoate Hydrolysis Kinetics

The rate of hydrolysis of this compound is significantly influenced by environmental and catalytic factors.

pH: As discussed, both acids and bases catalyze the hydrolysis of esters, so the pH of the aqueous environment has a profound effect on the reaction rate. epa.gov

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Solvent Composition: The composition of the solvent can affect hydrolysis rates. For example, studies on related esters have shown that the presence of organic co-solvents can alter the reaction kinetics. researchgate.net

Catalysts: Besides acids and bases, other catalysts can influence the hydrolysis rate. For instance, certain enzymes (esterases) can catalyze ester hydrolysis with high efficiency. While specific data on enzymatic hydrolysis of CMP is not detailed in the provided context, it is a known general principle.

Radical-Mediated Transformations of this compound

This compound can also participate in radical reactions. The C-Cl bond can be cleaved homolytically to generate a chloromethyl radical, which can then undergo further transformations.

One significant application of this reactivity is in Atom Transfer Radical Polymerization (ATRP) . tcichemicals.comacs.orgcmu.edudiva-portal.org In ATRP, an alkyl halide, such as this compound, can act as an initiator. cmu.edu A transition metal complex, typically a copper(I) species, reversibly abstracts the chlorine atom to form a radical and a copper(II) species. acs.org This radical can then add to a monomer, initiating polymerization. The reversible nature of this activation/deactivation process allows for controlled/"living" polymerization, leading to polymers with well-defined molecular weights and low polydispersity. acs.orgcmu.edudiva-portal.org

The general mechanism of ATRP initiation involving a compound like this compound is as follows:

Activation: R-X + Cu(I)/L → R• + X-Cu(II)/L (where R-X is the initiator, and L is a ligand)

Propagation: R• + M → R-M• (where M is a monomer)

Deactivation: R-M• + X-Cu(II)/L → R-M-X + Cu(I)/L

This process allows for the synthesis of a wide variety of functional polymers. cmu.eduresearchgate.net

Hydroxyl Radical-Initiated Oxidation Pathways of Propanoate Esters

The atmospheric degradation of volatile organic compounds like propanoate esters is primarily initiated by gas-phase reactions with hydroxyl (•OH) radicals. acs.org The principal mechanism involves the abstraction of a hydrogen atom from a C-H bond by the •OH radical, leading to the formation of an alkyl radical and a water molecule. researchgate.net The site of H-atom abstraction is dependent on the bond dissociation energies of the various C-H bonds within the ester molecule.

For a generic propanoate ester, such as ethyl propanoate or methyl propanoate, there are several positions from which a hydrogen atom can be abstracted: the α-carbon and β-carbon of the propionyl group, and the carbons of the alkoxy group. researchgate.netnih.gov

CH₃-CH₂-C(=O)O-R

β-position: H-abstraction from the terminal methyl group.

α-position: H-abstraction from the methylene (B1212753) group adjacent to the carbonyl.

Alkoxy group: H-abstraction from the -O-R chain.

Research on the oxidation of methyl propanoate (MP) has shown that H-abstraction from the α-carbon is the dominant reaction pathway over a temperature range of 200–300 K. researchgate.net However, competition from the β-carbon channel becomes more significant at lower temperatures. researchgate.net The resulting alkyl radicals rapidly react with molecular oxygen in the atmosphere to form peroxy radicals, which then participate in a cascade of reactions leading to the formation of various oxidation products, including other esters, aldehydes, and ketones. conicet.gov.arconicet.gov.ar For instance, the oxidation of methyl isobutyrate, an isomer of methyl propanoate, yields acetone (B3395972) and methyl pyruvate (B1213749) as major products. conicet.gov.ar

Kinetic studies provide quantitative data on the reactivity of propanoate esters with •OH radicals. The rate coefficients for these reactions have been determined using both relative rate methods and absolute techniques like pulsed laser photolysis-laser induced fluorescence (PLP-LIF). acs.orgconicet.gov.ar

Table 1: Rate Coefficients for the Reaction of •OH Radicals with Various Propanoate Esters at Room Temperature

| Ester | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

|---|---|---|---|

| Methyl Propionate | (0.83 ± 0.09) x 10⁻¹² | PLP-LIF | acs.org |

| Ethyl Propanoate | (2.02 ± 0.20) x 10⁻¹² | Relative Rate | conicet.gov.ar |

Investigation of Side-Chain Chlorination Mechanisms

Side-chain chlorination of the propionyl group in this compound proceeds via a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light. libretexts.orggoogleapis.com This process is distinct from ring chlorination in aromatic compounds, which requires a Lewis acid catalyst. googleapis.com The radical mechanism consists of three fundamental steps: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) under UV irradiation to generate two highly reactive chlorine radicals (Cl•). libretexts.org

Cl₂ + hv → 2 Cl•

Propagation: These steps sustain the chain reaction. A chlorine radical abstracts a hydrogen atom from the propionyl side chain, with a preference for the most reactive C-H bond (tertiary > secondary > primary), to form hydrogen chloride (HCl) and a propionyl radical. libretexts.org This new radical then reacts with another molecule of Cl₂ to form a chlorinated propionate and a new chlorine radical, which continues the chain. libretexts.org

Step 2a (H-Abstraction): CH₃CH₂COOCH₂Cl + Cl• → •CH₂CH₂COOCH₂Cl / CH₃•CHCOOCH₂Cl + HCl

Step 2b (Halogenation): •CH₂CH₂COOCH₂Cl / CH₃•CHCOOCH₂Cl + Cl₂ → ClCH₂CH₂COOCH₂Cl / CH₃CHClCOOCH₂Cl + Cl•

Termination: The reaction ceases when radicals combine to form stable, non-radical products. This can occur through the coupling of any two radicals present in the reaction mixture. libretexts.org

Cl• + Cl• → Cl₂

Propionyl Radical + Cl• → Chlorinated Product

Propionyl Radical + Propionyl Radical → Dimer

A significant challenge in radical chlorination is controlling selectivity, as the reaction can lead to a mixture of mono-, di-, and polychlorinated products. libretexts.org

Electrophilic Reactivity and Alkylation Processes Involving this compound

The chloromethyl group (-CH₂Cl) in this compound renders the molecule an effective electrophile and alkylating agent. The carbon atom is electron-deficient due to the inductive effect of the adjacent chlorine and ester oxygen atoms, making it susceptible to attack by nucleophiles. This reactivity is central to its use in synthesizing more complex molecules. nih.gov

Alkylation reactions involving this compound typically proceed via a nucleophilic substitution (Sₙ2) mechanism, where a nucleophile attacks the electrophilic carbon, displacing the chloride anion as a leaving group. A wide variety of nucleophiles can be alkylated, including amines, carboxylates, thiolates, and carbanions. americanpharmaceuticalreview.comresearchgate.net

Exploration of Friedel-Crafts Alkylation Analogues with Chloromethyl Propanoate

This compound can act as an alkylating agent in Friedel-Crafts type reactions to introduce the propionyloxymethyl group onto an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction involves the attack of the π-electron system of an aromatic ring on the electrophilic chloromethyl carbon. libretexts.orgchemistrysteps.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which coordinates to the chlorine atom, increasing the electrophilicity of the carbon and facilitating the departure of the leaving group. chemistrysteps.com

The general mechanism proceeds as follows:

Formation of the Electrophile: The Lewis acid (LA) reacts with this compound to form a highly electrophilic complex, which may exist as a full carbocation or a polarized complex. chemistrysteps.com

CH₃CH₂COOCH₂Cl + AlCl₃ ⇌ [CH₃CH₂COOCH₂]⁺[AlCl₄]⁻

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom that underwent substitution, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. libretexts.org

A key limitation of Friedel-Crafts alkylation is that the product, an alkylated benzene (B151609), is often more reactive than the starting material because alkyl groups are electron-donating and activate the ring towards further substitution. libretexts.org This can lead to polyalkylation, although using a large excess of the aromatic substrate can mitigate this issue. libretexts.org

Selectivity Control in this compound Transformations

Controlling the selectivity of reactions involving multifunctional molecules like this compound is paramount in synthetic chemistry. Strategies are employed to ensure the reaction occurs at the desired functional group (chemoselectivity) and at the correct position (regioselectivity).

Chemo- and Regioselective Synthesis Strategies utilizing Chloromethyl Propanoate

This compound is a valuable reagent for chemo- and regioselective alkylations due to the specific reactivity of its chloromethyl group. This allows for the targeted modification of complex molecules that contain multiple potential nucleophilic sites.

An example of chemoselectivity is the S-alkylation of dithiocarbamates. In the synthesis of functionally substituted esters of N,N-diethyldithiocarbamic acid, the sulfur atom of sodium diethyldithiocarbamate (B1195824) acts as a soft nucleophile, selectively attacking the chloromethyl group of reagents like this compound to form a new C-S bond, leaving other potentially reactive sites untouched. nih.gov

In pharmaceutical and prodrug synthesis, chloromethyl esters are frequently used to mask carboxylic acid groups or other functionalities. For instance, the synthesis of certain β-blocker precursors involves the reaction of a phenolic hydroxyl group with an epoxide, followed by further transformations. mdpi.com In related syntheses, chloromethyl esters are used to alkylate specific nitrogen or oxygen nucleophiles. The synthesis of fluticasone (B1203827) propionate involves the alkylation of a thiocarboxylic acid with bromochloromethane (B122714) to create a chloromethyl ester intermediate, demonstrating a highly selective transformation. americanpharmaceuticalreview.com These strategies rely on the predictable reactivity of the chloromethyl group with specific nucleophiles under controlled conditions, enabling the construction of complex molecular architectures with high precision. americanpharmaceuticalreview.commdpi.com

Advanced Analytical Methodologies for Chloromethyl Propionate Characterization

Chromatographic Techniques for the Analysis of Chloromethyl Propionate (B1217596) and its Derivatives

Chromatography is a cornerstone for separating and quantifying chloromethyl propionate and related substances from complex matrices. Gas and liquid chromatography methods are particularly prominent in this field.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the detection of trace-level impurities. gcms.cz This technique is mandated by regulatory authorities like the International Conference on Harmonisation (ICH) and the United States Food and Drug Administration (FDA) for impurity profiling in pharmaceutical manufacturing. thermofisher.com

A key application of GC-MS is the quantitative estimation of genotoxic impurities in active pharmaceutical ingredients (APIs). For instance, a validated GC-MS method has been developed for the simultaneous determination of this compound (2-CMP), 1,4-dibromo butane (B89635) (1,4-DBB), and para anisic aldehyde (PAA) in Mebeverine hydrochloride (MEB) API. scispace.com This method utilizes a selected-ion-monitoring (SIM) mode, which enhances sensitivity and specificity for trace-level analysis. scispace.comresearchgate.net

The chromatographic separation was achieved using a VF-624 capillary column with Helium as the carrier gas. scispace.comresearchgate.net The method demonstrated high sensitivity, with a limit of detection (LOD) of 0.28 µg/ml and a limit of quantification (LOQ) of 0.85 µg/ml for this compound. scispace.comresearchgate.net The specificity of GC-MS allows for the positive identification of analytes, providing more definitive information than other detectors. gcms.cz

| Parameter | Condition |

|---|---|

| Column | VF-624 Capillary column (60 m × 0.32 mm × 1.80 µm) |

| Carrier Gas | Helium |

| Flow Rate | 2.0 mL/minute |

| Detection Mode | Mass Spectrometry (Selected-Ion-Monitoring, SIM) |

| Retention Time (2-CMP) | 7.91 minutes |

| m/z Value (2-CMP) | 63 |

| Limit of Detection (LOD) | 0.28 µg/ml |

| Limit of Quantification (LOQ) | 0.85 µg/ml |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for the analysis of pharmaceutical compounds and their impurities. researchgate.netnih.gov UPLC, a more recent advancement, utilizes columns with smaller particle sizes (<2 μm), allowing for faster and more efficient separations compared to traditional HPLC. mdpi.com This results in increased sensitivity, better resolution, and reduced analysis time and solvent consumption. mdpi.comscispace.com

While specific HPLC/UPLC methods for this compound are not extensively detailed in recent literature, the principles of reversed-phase (RP) HPLC are commonly applied for the analysis of related esters and their impurities. pensoft.netsielc.com A typical RP-HPLC setup involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.netpensoft.net

The advantages of UPLC over HPLC are significant; for example, in the analysis of some drugs, UPLC has demonstrated a nine-fold decrease in analysis time compared to conventional HPLC systems using 5 µm particle size columns. scispace.com This efficiency makes UPLC a highly suitable technique for high-throughput screening and routine quality control in pharmaceutical research and production involving compounds like this compound.

| Parameter | Conventional HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | <2 µm |

| Analysis Time | Longer | Shorter (up to 9x faster) |

| Resolution | Good | Higher |

| Sensitivity | Standard | Increased |

| Solvent Consumption | Higher | Lower |

While this compound itself is not chiral, its derivatives can be, making enantioselective separation crucial in pharmaceutical development, as different enantiomers can have distinct pharmacological activities. nih.gov Chiral chromatography, using both gas and liquid systems, is the primary method for separating enantiomers. mdpi.comjiangnan.edu.cn

Chiral capillary gas chromatography has been successfully used to separate the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, an important chiral pharmaceutical intermediate. nih.gov In one study, various chiral columns with cyclodextrin (B1172386) derivative stationary phases were tested. The Rt-bDEXse column, composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, provided the best separation of the (R)- and (S)-enantiomers, achieving a resolution greater than 1.5 within 10 minutes. nih.gov

In liquid chromatography, chiral stationary phases (CSPs) are widely used for enantioseparation. mdpi.comnih.gov Macrocyclic glycopeptide-based CSPs, for example, have proven effective for separating a wide range of chiral compounds of pharmacological importance. nih.govmdpi.com The choice of mobile phase composition can significantly influence retention and selectivity, allowing for method optimization. nih.gov

| Parameter | Condition |

|---|---|

| Technique | Chiral Capillary Gas Chromatography |

| Column | Rt-bDEXse |

| Stationary Phase | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin |

| Detector | Flame Ionization Detector (FID) |

| Analysis Time | < 10 minutes |

| Resolution | > 1.5 |

Spectroscopic Approaches for Structural Elucidation of this compound and its Analogs

Spectroscopic methods are vital for the structural elucidation and confirmation of this compound and its analogs, providing detailed information about molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. pearson.com For this compound (CH₃CH₂COOCH₂Cl), a ¹H NMR spectrum would provide unambiguous structural confirmation by showing distinct signals for each unique proton environment.

Based on the structure, three distinct proton signals are expected:

A triplet for the terminal methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) protons.

A quartet for the methylene (CH₂) protons of the propionyl group, due to coupling with the terminal methyl protons.

A singlet for the chloromethyl (OCH₂Cl) protons, as there are no adjacent protons to cause splitting.

The chemical shifts of these signals are influenced by the electronic environment of the protons. docbrown.info

| Proton Group | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| CH₃-CH₂ | ~1.1 | Triplet (t) | 3H |

| CH₃-CH₂-COO | ~2.3 | Quartet (q) | 2H |

| O-CH₂-Cl | ~5.7 | Singlet (s) | 2H |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, creating a unique "molecular fingerprint" that aids in identification. resolvemass.ca When coupled with chromatographic techniques like LC or UPLC, it becomes a highly sensitive and specific tool for analyzing complex mixtures and profiling impurities. resolvemass.camdpi.com

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak would be expected, along with characteristic fragment ions resulting from the cleavage of bonds within the molecule. For its isomer, methyl 2-chloropropanoate, prominent peaks are observed in its mass spectrum, which helps in its identification. nist.gov For this compound itself, analysis in SIM mode during GC-MS has identified a key m/z value of 63 as being characteristic for quantification. scispace.comresearchgate.net

Tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS) further enhances specificity by allowing for the fragmentation of a selected precursor ion into product ions. nih.gov This technique can generate highly characteristic impurity fingerprints, which are reproducible and can distinguish between isomers. nih.gov This capability is crucial for confirming the identity of trace-level impurities during pharmaceutical analysis. chimia.ch

| Compound | Technique | Characteristic m/z Values | Reference |

|---|---|---|---|

| This compound | GC-MS (SIM) | 63 (Quantitative ion) | scispace.comresearchgate.net |

| Methyl 2-chloropropanoate (Isomer) | GC-MS (EI) | Fragment ions used for library matching | nist.gov |

| General Impurities | LC-MS/MS | Precursor ion → Product ions (fingerprint) | nih.gov |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a technique used to convert an analyte into a product that has more favorable properties for analysis. researchgate.net This can improve volatility for gas chromatography (GC), enhance detector response, and improve chromatographic separation. gcms.czjfda-online.com For a small, halogenated ester like this compound, derivatization is not commonly required for GC analysis due to its inherent volatility. However, in complex matrices or when ultra-trace level detection is necessary, derivatization can be a valuable tool. Strategies may be employed to introduce a specific functional group that allows for more sensitive and selective detection. jfda-online.com

Application of Alkyl Chloroformate Reagents in Analytical Sample Preparation

Alkyl chloroformates are versatile derivatizing agents, although their direct application to a compound that is already a chloroformate derivative (this compound being a propionate ester of a chloromethyl group) is not a standard approach. Typically, alkyl chloroformates are used to derivatize compounds with active hydrogens, such as alcohols, phenols, amines, and carboxylic acids, converting them into more volatile and thermally stable derivatives suitable for GC analysis. semanticscholar.org

While not a direct derivatization of the this compound molecule itself, a hypothetical application in a sample matrix containing potential precursors or degradation products of this compound, such as propionic acid or methanol (B129727), could involve the use of alkyl chloroformates. For instance, if one were analyzing for trace levels of propionic acid in a sample where this compound is also present, derivatization of the propionic acid with an alkyl chloroformate could be a viable analytical strategy.

A common reagent for this purpose is ethyl chloroformate. The reaction proceeds by converting the carboxylic acid into a mixed anhydride, which is then decarboxylated to form an ethyl ester. This process would make the propionic acid more amenable to GC-MS analysis, allowing for its separation from the this compound peak and enhancing its detection.

Homochiral Derivatizing Agents for Stereochemical Analysis of this compound Metabolites

This compound itself is not chiral. However, if it were to be metabolized in a biological system, the resulting metabolites could potentially be chiral. In such a scenario, the use of homochiral derivatizing agents would be essential for the stereochemical analysis of these metabolites. Homochiral derivatizing agents are chiral molecules of a single enantiomeric form that react with the chiral analyte to form a pair of diastereomers. jfda-online.com These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. researchgate.net

For example, if a metabolite of this compound was a chiral alcohol, it could be derivatized with a homochiral reagent such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) or a chiral chloroformate. The resulting diastereomeric esters could then be separated by GC or HPLC, allowing for the quantification of each enantiomer. This is a critical aspect in pharmaceutical and toxicological studies, as different enantiomers of a compound can have vastly different biological activities.

Optimization of Derivatization Protocols for Various Functional Groups

The optimization of a derivatization protocol is a critical step to ensure the reaction is complete, reproducible, and free from interfering side products. sigmaaldrich.com Key parameters that are typically optimized include the choice of derivatizing reagent and catalyst, solvent, reaction temperature, and reaction time. sigmaaldrich.com

For the derivatization of potential functional groups that could be present as impurities or metabolites alongside this compound, such as carboxylic acids or alcohols, a systematic approach to optimization would be necessary. This could involve a Design of Experiments (DoE) approach to efficiently screen for the optimal conditions.

For instance, in the alkylation of a carboxylic acid impurity, factors such as the type of alcohol used for esterification, the concentration of the acid catalyst, the reaction temperature, and the time would all be evaluated. colostate.edu The goal is to achieve a quantitative conversion to the desired ester derivative with minimal degradation of the target analyte or the formation of byproducts. The stability of the resulting derivative is also a crucial consideration, as it must be stable under the chromatographic conditions. libretexts.org

Method Validation and Quantitative Analytical Approaches

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. journalbji.com For the quantitative analysis of this compound, particularly at trace levels where it may be considered a genotoxic impurity, a rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH) is required. mdpi.comresearchgate.net

Development and Validation of Robust Quantitative Methods for this compound

The development of a robust quantitative method for this compound would typically involve gas chromatography coupled with a sensitive detector, such as a mass spectrometer (GC-MS). mdpi.com The validation of such a method would encompass the evaluation of several key performance characteristics to ensure the reliability of the results. nih.gov

A validated GC-MS method for the determination of this compound as a genotoxic impurity in a pharmaceutical product would involve the following steps:

Method Development: Selection of an appropriate capillary column, optimization of the GC temperature program, and selection of a suitable ionization mode and mass transitions for MS detection.

Method Validation: A comprehensive study to assess the method's performance, as detailed in the following section.

The table below outlines the typical parameters evaluated during the validation of a quantitative method for a genotoxic impurity.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference at the retention time of the analyte. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with varied parameters. |

Performance Metrics: Linearity, Precision, Accuracy, and Robustness

The performance metrics of a validated analytical method provide the evidence that it is reliable and suitable for its intended use. nih.gov

Linearity: A linear relationship between the concentration of this compound and the detector response would be established by analyzing a series of standards over a defined concentration range. The linearity is typically evaluated by the correlation coefficient of the calibration curve. mdpi.com

Precision: This is assessed at different levels:

Repeatability: The precision of the method under the same operating conditions over a short interval of time.

Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision of the method between different laboratories.

Accuracy: This is determined by spiking a blank matrix with a known amount of this compound at different concentration levels and measuring the recovery. The accuracy is expressed as the percentage of the analyte recovered. researchgate.net

Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters, such as the GC inlet temperature, column flow rate, or temperature ramp rate, and observing the effect on the results. This ensures that the method is reliable for routine use.

The following table presents hypothetical data from a method validation study for the quantification of this compound.

| Performance Metric | Result |

| Linearity (r²) | 0.9995 |

| LOD | 0.05 ng/mL |

| LOQ | 0.15 ng/mL |

| Accuracy (Recovery) | 98.5% - 102.3% |

| Precision (Repeatability RSD) | 2.5% |

| Precision (Intermediate RSD) | 4.8% |

Computational and Theoretical Chemistry Studies of Chloromethyl Propionate

Quantum Mechanical and Molecular Orbital Theory Applications

Quantum mechanical calculations are fundamental to understanding the electronic properties and reactivity of molecules. Molecular Orbital (MO) theory, a cornerstone of quantum chemistry, describes the wave-like behavior of electrons in a molecule.

Analysis of Frontier Molecular Orbitals for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key application of MO theory for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy and spatial distribution of these orbitals in chloromethyl propionate (B1217596) are crucial for predicting its behavior in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For chloromethyl propionate, the presence of the electronegative chlorine atom and the carbonyl group significantly influences the shapes and energy levels of the HOMO and LUMO, making FMO analysis essential for predicting its reaction sites for nucleophilic and electrophilic attack.

| Orbital Parameter | Significance in Reactivity Prediction |

| HOMO Energy | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. |

| Orbital Distribution | Identifies the most probable sites for chemical reactions. |

Density Functional Theory (DFT) Investigations of this compound

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying complex chemical systems.

Energetic and Structural Characterization of Reaction Intermediates and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the precise characterization of the structures and energies of reactants, products, and, most importantly, transient species like reaction intermediates and transition states. For instance, in a nucleophilic substitution reaction where the chloride ion is displaced, DFT can model the geometry of the pentacoordinate transition state and any associated intermediates, providing insights into the reaction mechanism (e.g., SN1 vs. SN2 pathways).

Theoretical Prediction of Reaction Rate Constants using Transition State Theory

By combining the energetic information obtained from DFT with Transition State Theory (TST), it is possible to theoretically predict the rate constants of reactions involving this compound. TST provides a framework for calculating the rate of a reaction based on the properties of the transition state. The key parameter is the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. DFT is used to accurately compute this energy barrier. These theoretical rate constants are invaluable for understanding reaction kinetics, especially under conditions that are difficult to study experimentally.

Molecular Dynamics and Conformational Analyses of this compound

While quantum mechanical methods are excellent for studying static electronic structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes shape. For this compound, MD simulations can identify the most stable conformations and the energy barriers between them. This conformational analysis is crucial as the reactivity and physical properties of the molecule can depend significantly on its three-dimensional shape.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its activity, such as its chemical reactivity or biological effect. In the context of this compound's reactivity, a QSAR model would be developed by:

Calculating a set of molecular descriptors for this compound and related compounds. These descriptors can be derived from computational methods and include electronic (e.g., HOMO/LUMO energies, partial charges), steric, and thermodynamic properties.

Measuring the experimental reactivity (e.g., reaction rate constants) for this set of compounds.

Using statistical methods to build a mathematical equation that links the descriptors to the observed reactivity.

Such a model can then be used to predict the reactivity of new, untested compounds based solely on their computed molecular descriptors, accelerating the design and screening of molecules with desired chemical properties.

Cheminformatics and Data-Driven Computational Approaches

Cheminformatics and data-driven computational methods have become invaluable tools in modern chemistry for the prediction of molecular properties, reactivity, and potential biological activity, thereby accelerating research and reducing the need for extensive experimental work. For this compound, these approaches are particularly useful for estimating its physicochemical properties and reactivity, such as its hydrolysis rate. Computational models leverage molecular descriptors—numerical values that encode different structural or electronic features of a molecule—to build quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR).

Detailed research into the computational prediction of the hydrolysis rate constants of various carboxylic acid esters, including this compound, has been conducted. One notable approach is the SPARC (SPARC Performs Automated Reasoning in Chemistry) model, which utilizes a combination of Linear Free Energy Relationships (LFER), Structure-Activity Relationships (SAR), and Perturbed Molecular Orbital (PMO) theory to compute chemical reactivity parameters. This model calculates the molecular descriptors and integrates them into physical process models to predict chemical and physical properties. For the hydrolysis of carboxylic acid esters like this compound, the model considers mechanisms such as base-catalyzed, acid-catalyzed, and neutral hydrolysis.

The following table presents a selection of computationally derived molecular descriptors for this compound, which are fundamental inputs for such predictive models.

| Descriptor Name | Value | Source |

| Molecular Weight | 122.55 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 122.0134572 Da | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Complexity | 62.7 | PubChem |

This interactive data table provides key computed molecular descriptors for this compound.

Research focusing on the estimation of hydrolysis rate constants has demonstrated the predictive power of these computational methods. For this compound, the SPARC model calculates its hydrolysis rate, providing a valuable estimation that can be used in environmental fate modeling and other applications where the compound's stability in aqueous environments is of interest. These data-driven approaches are crucial for screening large numbers of compounds and prioritizing them for further experimental investigation.

Applications and Synthetic Utility of Chloromethyl Propionate in Organic Synthesis

Chloromethyl Propionate (B1217596) as a Strategic Building Block for Complex Organic Molecules

The unique chemical architecture of chloromethyl propionate, featuring two distinct reactive sites, positions it as a strategic building block for the construction of complex organic molecules. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups, while the propionate ester can undergo hydrolysis, amidation, or transesterification to further elaborate the molecular structure. This versatility is particularly valuable in multi-step syntheses where precise control over reactivity and regioselectivity is paramount.

Synthesis of Pharmaceutical and Agrochemical Intermediates utilizing this compound

In the pharmaceutical industry, derivatives of this compound are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the use of methyl 2-(4-chloromethylphenyl)propionate as a key intermediate in the production of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). google.comgoogle.compatsnap.com The synthesis involves the chloromethylation of a substituted benzene (B151609) ring, followed by further reactions to construct the final drug molecule. google.com This pathway highlights the utility of the chloromethyl group in facilitating the assembly of the Loxoprofen scaffold.

| Intermediate | Pharmaceutical Product | Therapeutic Class |

| Methyl 2-(4-chloromethylphenyl)propionate | Loxoprofen Sodium | Non-steroidal anti-inflammatory drug (NSAID) |

Similarly, in the agrochemical sector, this compound and its derivatives are employed as intermediates in the synthesis of pesticides and herbicides. multichemindia.com The presence of the chloro- and ester groups allows for the creation of molecules with specific biological activities tailored to target pests or weeds. multichemindia.com While specific commercial examples are proprietary, the fundamental reactivity of this compound makes it a valuable tool for agrochemical research and development, enabling the construction of novel active ingredients. researchgate.net

Elaboration of Specialty Chemicals with this compound

The application of this compound extends to the synthesis of a diverse range of specialty chemicals. multichemindia.com These are compounds produced for specific applications and include materials such as coatings, adhesives, and electronic chemicals. The ability to introduce various functionalities through the chloromethyl group allows for the fine-tuning of the properties of the final product. For instance, it can be used to introduce photo-reactive groups for applications in photolithography or to add specific side chains to improve the performance of industrial polymers.

Polymer Science Applications of this compound

The reactivity of this compound makes it a valuable monomer and initiator in polymer science. Its ability to participate in polymerization reactions and to be incorporated into polymer chains allows for the synthesis of functional polymers with tailored properties.

Initiation of Polymerization Processes with this compound

This compound can potentially serve as an initiator in controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP). cmu.edu The carbon-chlorine bond in the chloromethyl group can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical species that initiates the polymerization of vinyl monomers. cmu.edu This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. While specific examples of this compound as a primary initiator are not extensively documented in publicly available literature, functional alkoxyamine initiators containing a chloromethyl phenyl group have been utilized in nitroxide-mediated living radical polymerization (NMP), demonstrating the utility of the chloromethyl group in initiating controlled polymerization. sigmaaldrich.com

Integration of this compound into Polymer Architectures

This compound can be incorporated into polymer chains as a functional monomer. This is often achieved by copolymerizing a vinyl-functionalized derivative of this compound with other monomers. Alternatively, a polymer with reactive side chains, such as poly(4-chloromethyl styrene), can be synthesized and subsequently reacted with a propionate-containing nucleophile. The presence of the this compound moiety within the polymer architecture provides a reactive handle for post-polymerization modification. This allows for the introduction of a wide range of functional groups, enabling the creation of materials with tailored properties for specific applications, such as drug delivery, coatings, and advanced materials. For example, the synthesis of block copolymers containing 3-chloro-2-hydroxypropyl methacrylate (B99206) has been demonstrated as a versatile platform for further functionalization through nucleophilic substitution of the chlorine. rsc.orgrsc.org

Functionalization of Bio-Derived Compounds using this compound Chemistry

There is a growing interest in the chemical modification of abundant and renewable bio-derived compounds such as cellulose (B213188), lignin (B12514952), and starch to produce high-value, sustainable materials. The chemistry of this compound can be applied to introduce new functionalities to these biopolymers.

The hydroxyl groups present in cellulose and starch can be targeted for functionalization. nih.govnih.govnih.gov While direct esterification with a carboxylic acid is common, the reactive nature of the chloromethyl group in this compound offers an alternative route. For instance, the hydroxyl groups of these polysaccharides could be deprotonated to form alkoxides, which can then act as nucleophiles to displace the chloride from this compound, forming an ether linkage. This approach would graft the propionate ester onto the biopolymer backbone, imparting new properties such as hydrophobicity and providing a site for further chemical modification.

Lignin, a complex aromatic biopolymer, also possesses hydroxyl groups that are amenable to functionalization. ncsu.eduepfl.ch Furthermore, the aromatic rings within the lignin structure can be chloromethylated, creating reactive sites for subsequent reactions. chemrxiv.orgresearchgate.net These chloromethylated lignins can then be reacted with propionate salts or other nucleophiles to introduce new functional groups, thereby expanding the potential applications of this abundant biomass-derived material. aiche.org

| Bio-Derived Compound | Potential Functionalization Reaction | Resulting Modification |

| Cellulose | Nucleophilic substitution by cellulose alkoxide on this compound | Grafting of propionate ester groups via ether linkage |

| Starch | Nucleophilic substitution by starch alkoxide on this compound | Grafting of propionate ester groups via ether linkage |

| Lignin | Nucleophilic substitution by lignin phenoxides on this compound or reaction of chloromethylated lignin with propionate salts | Introduction of propionate ester functionalities |

Synthesis of Renewable Esters and Diesters via Chloromethyl Propanoate Derivatives

The reactivity of the chloromethyl group in this compound makes it a valuable reagent for the synthesis of more complex esters and diesters. The core of this utility lies in the nucleophilic substitution reaction, where the chlorine atom is displaced by a nucleophile, such as the salt of a carboxylic acid.

This process is analogous to synthetic strategies used with other bio-based platform molecules like 5-(chloromethyl)furfural (CMF), where the chloromethyl group is reacted with the triethylammonium (B8662869) salt of a carboxylic acid to prepare diesters. In the case of this compound, the propionate ester is already present, and the chloromethyl moiety provides a reactive handle for introducing a second ester functionality.

The general reaction can be described as follows:

A carboxylate anion (R-COO⁻), often generated from a carboxylic acid and a non-nucleophilic base, attacks the carbon atom of the chloromethyl group.

The chlorine atom, being a good leaving group, is displaced, forming a new carbon-oxygen bond.

This results in the formation of an acyloxymethyl propionate, a type of diester.

This method allows for the creation of unsymmetrical diesters where one of the acid components is propionic acid and the other can be varied widely, potentially incorporating long-chain fatty acids or other functionalized carboxylic acids derived from renewable sources.

Table 1: Illustrative Synthesis of a Diester from this compound

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium acetate | Acetyloxymethyl propionate | Nucleophilic Substitution |

Exploration of Furylogous Nucleophile Chemistry with Chloromethyl Furfural Analogs

While this compound itself does not directly participate in furylogous chemistry, its structural analogs derived from biomass, such as ethyl 5-(chloromethyl)furan-2-carboxylate, are pivotal in exploring this reactivity. Furylogy describes the transmission of electronic effects through a furan (B31954) ring. In this context, the furan ring allows for the generation of a nucleophilic carbon atom at the methyl position, even though it is not directly adjacent to an activating group.

This chemistry expands the synthetic utility of carbohydrate-derived platform molecules. Two primary strategies have been developed:

Deprotonation to Form Furylogous Enolates : Biobased 5-(chloromethyl)furoate esters can be deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This removes a proton from the methyl group, creating a furylogous lithium enolate. This nucleophile can then react with various electrophiles.

Reformatsky-Type Reactions : The chloromethyl group can react with metallic zinc through an insertion reaction. This generates a Reformatsky-type organozinc nucleophile. These reagents are highly effective for carbonyl addition reactions, providing high yields of the corresponding products.

This exploration of carbon nucleophilicity in furan-based chloromethyl esters represents a significant advancement, opening new pathways for converting cellulosic biomass into valuable organic molecules. nih.govmdpi.com

Selected Case Studies in Organic Transformations featuring this compound

The reactivity of this compound as an alkylating agent makes it a useful tool in the synthesis of more complex molecular architectures, including heterocyclic compounds.

A key application of this compound is in the S-alkylation of sulfur-containing heterocycles. Mercaptoquinazolin derivatives, such as 2-mercaptoquinazolin-4(3H)-one, are important scaffolds in medicinal chemistry. The thiol group (-SH) in these molecules is nucleophilic and can be readily alkylated using haloorganic reagents. researchgate.net

In a representative reaction, the sulfur atom of 2-mercaptoquinazolin-4(3H)-one acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in this compound. This reaction typically proceeds under basic conditions or phase-transfer catalysis to deprotonate the thiol, forming a more potent thiolate nucleophile. researchgate.net The chloride ion is displaced, resulting in the formation of a new sulfur-carbon bond.

The product of this reaction is a 2-((propionyloxymethyl)thio)quinazolin-4(3H)-one derivative. This transformation effectively attaches the propionate ester functionality to the quinazolinone core via a thioether linkage, demonstrating the utility of this compound as a bifunctional synthon for modifying complex, biologically relevant molecules.

Table 2: Case Study - Alkylation of 2-Mercaptoquinazolin-4(3H)-one

| Substrate | Reagent | Key Functional Group Interaction | Product Class |

|---|

Environmental Fate, Transport, and Degradation of Chloromethyl Propionate

Hydrolysis and Aqueous Phase Transformation of Chloromethyl Propionate (B1217596)

In the aqueous phase, chloromethyl propionate is susceptible to hydrolysis, a chemical reaction in which water breaks down the ester and the chloromethyl group. The hydrolysis of esters typically yields a carboxylic acid and an alcohol doubtnut.com. For this compound, this process involves the cleavage of the ester bond, which is expected to produce propanoic acid and chloromethanol (B13452849).

However, the presence of the chloromethyl group introduces additional reactivity. The C-Cl bond is also subject to nucleophilic substitution by water. The hydrolysis of similar chloromethyl compounds proceeds via the substitution of the chlorine atom with a hydroxyl group askfilo.com. This reaction can form a carbocation intermediate, which is then attacked by a water molecule askfilo.com.

CH₃CH₂C(O)OCH₂Cl + 2H₂O → CH₃CH₂C(O)OH + HCHO + HCl

The rate of hydrolysis is influenced by factors such as pH and temperature.

Biotransformation and Microbial Degradation Pathways of Chlorinated Esters

The biodegradation of chlorinated esters like this compound is a critical environmental process carried out by various microorganisms. These biological transformations can occur under different redox conditions and involve complex enzymatic machinery.

Microbial degradation of chlorinated aliphatic compounds can proceed through both aerobic and anaerobic pathways eurochlor.orgresearchgate.net.

Aerobic Biodegradation: In the presence of oxygen, microorganisms can utilize chlorinated compounds as a source of carbon and energy eurochlor.orgomicsonline.org. Aerobic bacteria, or aerobes, use oxygen to oxidize substrates to gain energy in a process known as cellular respiration omicsonline.org. The initial step often involves oxygenase enzymes that incorporate oxygen into the molecule, making it more susceptible to further breakdown. Another aerobic mechanism is co-metabolism, where enzymes produced to degrade a primary substrate fortuitously transform the chlorinated compound eurochlor.orgclu-in.org.

Anaerobic Biodegradation: In the absence of oxygen, anaerobic microorganisms employ different strategies. One significant pathway is "halorespiration," where the chlorinated compound is used as a terminal electron acceptor in a process linked to the growth of the microorganism eurochlor.org. This involves the reductive dehalogenation of the molecule. Anaerobic degradation can also occur through co-metabolism, where the contaminant is reduced by an enzyme or cofactor produced during the metabolism of another compound clu-in.org. For propionate specifically, anaerobic degradation is a thermodynamically unfavorable process that relies on syntrophic relationships, where hydrogen-scavenging methanogens keep the partial pressure of hydrogen low, allowing the oxidation to proceed nih.gov.

| Condition | Primary Mechanism | Role of Compound | Key Processes |

| Aerobic | Oxidation / Co-metabolism | Carbon/Energy Source | Oxygenase-initiated attack, fortuitous transformation eurochlor.orgomicsonline.org |

| Anaerobic | Reductive Dehalogenation (Halorespiration) / Co-metabolism | Electron Acceptor | Sequential removal of chlorine atoms, syntrophic oxidation eurochlor.orgnih.gov |

The complete mineralization of complex xenobiotic compounds like this compound often requires the synergistic action of a microbial consortium rather than a single microbial species nih.govmdpi.com. Different species within the consortium perform distinct functional roles, reducing the metabolic burden on individual strains and preventing the accumulation of toxic intermediates nih.govmdpi.com.

Studies on the degradation of other chlorinated aromatic compounds have identified consortia involving bacteria such as Alcaligenes denitrificans and Pseudomonas species, which can utilize these compounds as their sole source of carbon and energy researchgate.net. For the degradation of propionate under anaerobic conditions, key players include syntrophic bacteria like Syntrophobacter, Pelotomaculum, and Smithella, which work in close association with methanogenic archaea nih.govfrontiersin.org.

The enzymatic systems involved in the breakdown of chlorinated esters include:

Esterases: These enzymes catalyze the initial hydrolysis of the ester bond, breaking this compound into propionate and chloromethanol.

Dehalogenases: These enzymes are crucial for cleaving the carbon-chlorine bond. Reductive dehalogenases are key in anaerobic respiration, while other dehalogenases function under aerobic conditions.

Oxygenases: In aerobic pathways, mono- and dioxygenases initiate the attack on the hydrocarbon backbone, often leading to dearomatization or chain cleavage.

A microbial consortium capable of degrading chlorimuron-ethyl, another complex herbicide, was found to be dominated by genera such as Methyloversatilis, Starkeya, and Pseudoxanthomonas nih.gov. This highlights the diversity of microorganisms that can be involved in the degradation of complex organic pollutants.

Genetic engineering and synthetic biology offer powerful tools to enhance the natural degradative capabilities of microorganisms mdpi.com. By modifying metabolic pathways, it is possible to improve the degradation rate and efficiency for specific pollutants.

For instance, a genetically modified microorganism, Pseudomonas sp. B13 FR1 SN45P, demonstrated the ability to completely mineralize chloro- and methyl-substituted benzoic acids nih.gov. This suggests that similar approaches could be used to develop strains capable of efficiently degrading this compound.

Techniques for microbial engineering include:

Gene Bioaugmentation: Introducing genes that code for specific degradative enzymes (e.g., dehalogenases, esterases) into a robust host microorganism.

Pathway Engineering: Modifying existing metabolic pathways to optimize the flow of intermediates and prevent the accumulation of toxic byproducts.

CRISPR-Cas Systems: Utilizing advanced gene-editing tools for precise modification of the microbial genome to enhance degradative functions or improve tolerance to environmental stressors mdpi.comnih.gov.

Engineered phages have also been developed that can deliver the CRISPR-Cas system to target specific bacteria, causing degradation of the bacterial genome, which could be adapted for environmental remediation applications nih.gov.

Atmospheric Chemistry and Degradation Processes of this compound

Once volatilized into the atmosphere, this compound is primarily degraded through reactions with photochemically generated radicals. The most important of these are the hydroxyl radical (OH) during the day and, in some environments, the chlorine atom (Cl) nih.gov.

The atmospheric lifetime of an organic compound is largely determined by the rate of its reaction with OH radicals. These reactions typically proceed via hydrogen atom abstraction from the C-H bonds within the molecule researchgate.net. For esters, abstraction can occur from either the acyl or the alkoxy portion of the molecule researchgate.net.

Table of Reaction Rate Coefficients for Selected Esters at 296 ± 2 K

| Compound | Reaction with OH Radicals (k_OH) (cm³ molecule⁻¹ s⁻¹) | Reaction with Cl Atoms (k_Cl) (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Ethyl propanoate | (1.75 ± 0.26) x 10⁻¹² | (3.70 ± 0.60) x 10⁻¹¹ |

| n-Propyl propanoate | (3.20 ± 0.48) x 10⁻¹² | (8.10 ± 1.30) x 10⁻¹¹ |

| Methyl 2-methylpropanoate | (1.10 ± 0.17) x 10⁻¹² | (2.42 ± 0.44) x 10⁻¹¹ |

| Ethyl n-butanoate | (3.50 ± 0.53) x 10⁻¹² | (8.20 ± 1.30) x 10⁻¹¹ |

Source: Cometto et al. (2009) nih.gov

The reaction with chlorine atoms can also be a significant atmospheric sink, particularly in marine or polluted coastal areas where Cl concentrations are higher mdpi.com. Reactions with Cl atoms are generally faster than with OH radicals nih.gov. The degradation process initiated by these radicals involves the formation of alkyl radicals, which then react with atmospheric oxygen to form peroxy radicals. In the presence of nitrogen oxides (NOx), these peroxy radicals can lead to the formation of various secondary pollutants, including ozone and other oxygenated organic compounds nih.govconicet.gov.ar.

Investigation of Atmospheric Lifetime and Photochemical Degradation